molecular formula C14H14Cl2N2O3S B11069275 Ethyl 3-[(2,2-dichloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-[(2,2-dichloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11069275
M. Wt: 361.2 g/mol
InChI Key: WCZAOPBDRRFDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2,2-dichloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thienopyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2,2-dichloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction proceeds through a cyclization process to form the thienopyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,2-dichloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted thienopyridine derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 3-[(2,2-dichloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(2,2-dichloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate is unique due to the presence of the dichloroacetyl group, which can enhance its biological activity and specificity.

Properties

Molecular Formula

C14H14Cl2N2O3S

Molecular Weight

361.2 g/mol

IUPAC Name

ethyl 3-[(2,2-dichloroacetyl)amino]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C14H14Cl2N2O3S/c1-4-21-14(20)10-9(18-12(19)11(15)16)8-6(2)5-7(3)17-13(8)22-10/h5,11H,4H2,1-3H3,(H,18,19)

InChI Key

WCZAOPBDRRFDLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(C=C2C)C)NC(=O)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.